molecular formula C17H30 B14384006 1,4a,8a-Trimethyltetradecahydrophenanthrene CAS No. 90236-63-8

1,4a,8a-Trimethyltetradecahydrophenanthrene

Katalognummer: B14384006
CAS-Nummer: 90236-63-8
Molekulargewicht: 234.4 g/mol
InChI-Schlüssel: YXHPJGMTPYGTOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4a,8a-Trimethyltetradecahydrophenanthrene is a polycyclic hydrocarbon with a complex structure It is a derivative of phenanthrene, characterized by the presence of three fused benzene rings in a specific arrangement

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4a,8a-Trimethyltetradecahydrophenanthrene can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of phenanthrene derivatives to the desired product. The process may also involve purification steps to remove any impurities and obtain a high-purity compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,4a,8a-Trimethyltetradecahydrophenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1,4a,8a-Trimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4a,8a-Trimethyltetradecahydrophenanthrene is unique due to its specific arrangement of methyl groups and hydrogenation level. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

90236-63-8

Molekularformel

C17H30

Molekulargewicht

234.4 g/mol

IUPAC-Name

4b,8,10a-trimethyl-1,2,3,4,4a,5,6,7,8,8a,9,10-dodecahydrophenanthrene

InChI

InChI=1S/C17H30/c1-13-7-6-11-17(3)14(13)9-12-16(2)10-5-4-8-15(16)17/h13-15H,4-12H2,1-3H3

InChI-Schlüssel

YXHPJGMTPYGTOA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC2(C1CCC3(C2CCCC3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.